6-Aminocaproic acid

Beschreibung

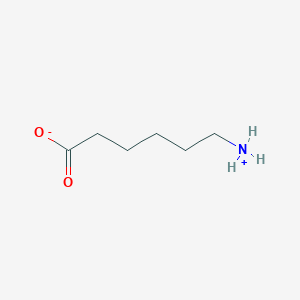

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXKOJJOQWFEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Record name | aminocaproic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminocaproic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020070 | |

| Record name | Aminocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid | |

| Record name | Hexanoic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminocaproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C | |

| Record name | SID57260392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER | |

CAS No. |

60-32-2 | |

| Record name | 6-Aminohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminocaproic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminocaproic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminocaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6F3787206 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202-203 °C, 205 °C | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 6-Aminocaproic Acid in Fibrinolysis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine that functions as a potent inhibitor of fibrinolysis.[1][2] By competitively blocking the lysine-binding sites on plasminogen, EACA prevents its conversion to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[2][3] This whitepaper provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The fibrinolytic system is a crucial physiological process responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency after tissue repair.[2] The central enzyme in this cascade is plasmin, which is generated from its zymogen precursor, plasminogen, by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[2] In certain clinical situations, such as cardiac surgery, liver transplantation, and various bleeding disorders, excessive fibrinolysis can lead to life-threatening hemorrhage.[1] Antifibrinolytic agents, such as this compound, are therefore essential therapeutic tools for managing these conditions.[1][2]

Mechanism of Action

This compound is a structural analog of lysine and exerts its antifibrinolytic effect primarily through its interaction with plasminogen.[1][2] Plasminogen contains several "kringle" domains that possess lysine-binding sites. These sites are crucial for the binding of plasminogen to the fibrin clot, a prerequisite for its efficient activation to plasmin by t-PA.

EACA competitively binds to these lysine-binding sites on plasminogen, thereby preventing plasminogen from associating with fibrin.[2][3] This inhibition of plasminogen binding to its substrate effectively downregulates the generation of plasmin and, consequently, inhibits fibrinolysis.[3] To a lesser extent, this compound can also directly inhibit the activity of plasmin.[3]

Quantitative Data

The efficacy of this compound in inhibiting fibrinolysis has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Inhibitory Constants of this compound

| Parameter | Value | Species | Method | Reference |

| Dissociation Constant (Kd) | ||||

| Strong Binding Site on Plasminogen | 0.009 mM | Human | Ultrafiltration | [4] |

| Weaker Binding Sites on Plasminogen | 5 mM | Human | Ultrafiltration | [4] |

| Inhibitory Constant (Ki) | ||||

| Inhibition of Glu-Pg binding to SK | 5.7 µM | Human | Binding Assay | [5] |

| Inhibition of mini-Pg binding to SK | 81.1 µM | Human | Binding Assay | [5] |

| Half-maximal Inhibitory Concentration (IC50) | ||||

| Inhibition of SK-induced Plasminogen Activation | 10 µM | Human | Amidolytic Assay | [5] |

| Inhibition of Fibrinolysis in Plasma | 61.5 µg/mL | Asian Elephant | Thromboelastography | [6] |

Glu-Pg: Full-length plasminogen; mini-Pg: Plasminogen lacking kringles 1-4; SK: Streptokinase.

Table 2: Summary of Clinical Trial Data for this compound in Surgical Patients

| Study Population | Intervention | Primary Outcome | Results | Reference |

| Pediatric patients undergoing bilateral varus rotational osteotomy | EACA vs. Placebo | Intraoperative Blood Loss | EACA: 536 mL; Placebo: 628 mL (p=0.45) | [7] |

| Pediatric patients undergoing bilateral varus rotational osteotomy | EACA vs. Placebo | Transfusion Requirement | EACA: 62% of patients; Placebo: 67% of patients (p=0.68) | [7] |

| Pediatric patients undergoing open-heart surgery (Meta-analysis) | EACA vs. Placebo | Packed Red Blood Cell Transfusion | Mean Difference: -8.36 mL (p=0.0001) | [8] |

| Pediatric patients undergoing open-heart surgery (Meta-analysis) | EACA vs. Placebo | Fresh Frozen Plasma Transfusion | Mean Difference: -3.85 mL (p<0.0001) | [8] |

| Pediatric patients undergoing open-heart surgery (Meta-analysis) | EACA vs. Placebo | Platelet Concentrate Transfusion | Mean Difference: -10.66 mL (p=0.007) | [8] |

| Adult patients undergoing open-heart surgery | EACA vs. Saline | Chest Tube Blood Loss (24h) | Decreased in EACA group (quantitative data not specified) | [9] |

| Adult patients undergoing open-heart surgery | EACA vs. Saline | Blood Transfusions | Fewer units required in EACA group (quantitative data not specified) | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the fibrinolysis-inhibiting properties of this compound.

Chromogenic Plasminogen Activation Assay

This assay measures the ability of a substance to inhibit the activation of plasminogen to plasmin.

Materials:

-

96-well microtiter plate

-

Human Plasminogen

-

Tissue-type Plasminogen Activator (t-PA)

-

Chromogenic plasmin substrate (e.g., S-2251™)

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In the wells of a 96-well plate, add in the following order:

-

Assay Buffer

-

A solution of human plasminogen.

-

Serial dilutions of this compound or vehicle control.

-

-

Initiate the reaction by adding a solution of t-PA to each well.

-

Immediately add the chromogenic plasmin substrate.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30-60 minutes) using a microplate reader.

-

The rate of change in absorbance is proportional to the rate of plasmin generation.

-

Plot the rate of plasmin generation against the concentration of this compound to determine the IC50 value.

Fibrin Clot Lysis Assay

This assay directly measures the effect of an inhibitor on the lysis of a fibrin clot.

Materials:

-

96-well microtiter plate

-

Human Fibrinogen

-

Thrombin

-

Human Plasminogen

-

Tissue-type Plasminogen Activator (t-PA)

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., HEPES buffered saline with CaCl2)

-

Microplate reader capable of measuring turbidity at 340 nm or 405 nm

Procedure:

-

In the wells of a 96-well plate, add a solution of human fibrinogen and human plasminogen.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Add t-PA to the wells.

-

Initiate clot formation by adding thrombin to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in turbidity (absorbance) at 340 nm or 405 nm over time. The turbidity will first increase as the fibrin clot forms and then decrease as the clot is lysed.

-

The time to 50% clot lysis is determined for each concentration of the inhibitor.

-

Plot the time to 50% clot lysis against the concentration of this compound.

Visualizations

Signaling Pathway of Fibrinolysis and Inhibition by this compound

References

- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of Intravenous Aminocaproid Acid on Blood Loss and Transfusion Requirements After Bilateral Varus Rotational Osteotomy: A Double-blind, Placebo-controlled Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epsilon aminocaproic acid reduces blood transfusion and improves the coagulation test after pediatric open-heart surgery: a meta-analysis of 5 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prophylactic treatment of postperfusion bleeding using EACA - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 6-Aminocaproic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and pharmacological actions of 6-aminocaproic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as ε-aminocaproic acid (EACA), is a derivative and structural analog of the amino acid lysine.[1][2][3] Its structure consists of a six-carbon chain with an amino group at the epsilon-carbon (C6) and a carboxyl group at C1. In the solid state, it exists as a zwitterion.[2]

| Identifier | Value |

| IUPAC Name | 6-aminohexanoic acid[4][5][6] |

| Synonyms | ε-Aminocaproic acid, EACA, Amicar, 6-aminohexanoic acid[5][7][8] |

| CAS Number | 60-32-2[5][9] |

| Molecular Formula | C₆H₁₃NO₂[5][7][9] |

| Molecular Weight | 131.17 g/mol [7][9] |

| SMILES | NCCCCCC(O)=O[9] |

| InChI Key | SLXKOJJOQWFEFD-UHFFFAOYSA-N[5][7] |

Physicochemical Properties

This compound is a white crystalline powder.[1][8] It is highly soluble in water, as well as in acidic and alkaline solutions.[7][8] Its solubility is limited in methanol and it is practically insoluble in chloroform and ethanol.[8]

| Property | Value |

| Melting Point | 202-209 °C (decomposes)[8] |

| Boiling Point | 255.64 °C (estimated)[1] |

| Water Solubility | 330 - 50 mg/mL[8] |

| logP | -2.7 to -2.0[4] |

| pKa (Strongest Acidic) | 4.73[4] |

| pKa (Strongest Basic) | 10.21[4] |

| Appearance | White crystalline powder[1][8] |

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Spectral data available in deuterated water (D₂O).[10][11] |

| ¹³C NMR | Spectral data has been reported for derivatives.[12] |

| IR Spectroscopy | Infrared spectra are available for confirmation of functional groups.[10][13] |

| Mass Spectrometry | Molecular ion peak at m/z 131.[10] High-resolution mass spectrometry has been used for impurity profiling.[14] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the hydrolysis of ε-caprolactam.[15][16] This reaction can be performed under either acidic or basic conditions.[16]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from ε-caprolactam.

Experimental Protocol: Hydrolysis of ε-Caprolactam and Purification

The following is a generalized protocol based on methods described in the literature.[17][18]

-

Hydrolysis: ε-Caprolactam is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The mixture is heated to reflux for several hours to ensure complete hydrolysis.[17]

-

Neutralization and Intermediate Formation: The reaction mixture is cooled. To facilitate purification, a "solubility regulating agent" can be added to form an intermediate with reduced water solubility.[17][19] The pH is then carefully adjusted to the isoelectric point of this compound to precipitate the crude product or intermediate, separating it from inorganic salts.

-

Separation: The intermediate or crude product is separated from the reaction mixture. This can involve extraction with a suitable organic solvent.[17]

-

Hydrogenation (if an intermediate was formed): If a protecting group was used as a solubility regulating agent, it is removed via hydrogenation, often using a palladium-based catalyst (e.g., Pd(OH)₂/C).[17][19]

-

Crystallization: The crude this compound is dissolved in a minimal amount of hot solvent, such as a mixture of ethanol and water.[18] The solution is then cooled, and a non-solvent like acetone is slowly added to induce crystallization.[18] This step may be repeated to achieve high purity.[18]

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Pharmacological Properties and Mechanism of Action

This compound is an antifibrinolytic agent.[3] As a structural analog of lysine, it competitively inhibits the binding of plasminogen and plasmin to fibrin.[1][3] This action prevents the breakdown of fibrin clots, thereby promoting hemostasis.

Mechanism of Action: Inhibition of Fibrinolysis

The diagram below illustrates the role of this compound in the fibrinolysis pathway.

Its primary biochemical and physiological actions include:

-

Inhibition of Plasminogen Activation: It competitively inhibits plasminogen activators, reducing the conversion of plasminogen to plasmin.[3]

-

Inhibition of Plasmin: It promotes the rapid dissociation of plasmin from fibrin, thereby inhibiting fibrinolysis.

-

Enzyme Inhibition: It is also reported to inhibit other enzymes such as chymotrypsin and Factor VIIa.

Clinical Applications and Toxicity

This compound is used clinically to treat bleeding disorders resulting from excessive fibrinolysis.[2][8] It is effective in controlling postoperative bleeding.[3] While effective, its use is limited by potential cytotoxicity and pro-thrombotic activity.[8]

Logical Workflow for Impurity Analysis

Ensuring the purity of this compound, especially for pharmaceutical applications, is critical. A common analytical workflow involves separating and identifying potential impurities, such as those formed from interactions with excipients.[14]

References

- 1. This compound, 60-32-2 [thegoodscentscompany.com]

- 2. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 60-32-2 [chemicalbook.com]

- 4. Showing Compound Aminocaproic acid (FDB022729) - FooDB [foodb.ca]

- 5. Aminocaproic acid [webbook.nist.gov]

- 6. mzCloud – 6 Aminocaproic acid [mzcloud.org]

- 7. 6 Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. This compound(60-32-2) IR Spectrum [m.chemicalbook.com]

- 11. This compound(60-32-2) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(60-32-2) IR2 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. US20170036991A1 - Isolation and purification of this compound - Google Patents [patents.google.com]

- 17. Method of making this compound as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]

- 18. US8809581B2 - Method of making this compound as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 19. TWI591045B - Method for making this compound as active pharmaceutical ingredient - Google Patents [patents.google.com]

A Technical Guide to 6-Aminocaproic Acid as a Lysine Analog: Mechanism, Applications, and Experimental Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine.[1][2][3] Its structural similarity to lysine allows it to function as a potent competitive inhibitor within the fibrinolytic system, the physiological process responsible for degrading blood clots. EACA exerts its primary effect by preventing the activation of plasminogen to plasmin, the core enzyme responsible for fibrinolysis.[1][4][5] This antifibrinolytic activity makes EACA a valuable therapeutic agent for managing acute bleeding conditions caused by excessive clot breakdown.[6][7] This guide provides a detailed examination of EACA's mechanism of action, quantitative binding and pharmacokinetic data, therapeutic implications, and key experimental protocols for its characterization.

Mechanism of Action: Competitive Inhibition in the Fibrinolytic Cascade

The fibrinolytic system is essential for maintaining blood vessel patency by dissolving fibrin clots after tissue repair. The process is initiated when the zymogen, plasminogen, is converted into the active serine protease, plasmin.[5][8] This activation is primarily mediated by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).

EACA's mechanism is a classic example of molecular mimicry.[9]

-

Binding to Kringle Domains: Plasminogen contains several "kringle" domains, which possess specific lysine-binding sites (LBS).[1][9] These sites are crucial for anchoring plasminogen to the lysine residues present on the surface of fibrin clots.[6]

-

Competitive Inhibition: As a lysine analog, EACA competitively binds to these LBS on plasminogen.[1][9][10]

-

Inhibition of Activation: By occupying the LBS, EACA physically blocks plasminogen from binding to fibrin. This prevents the efficient activation of plasminogen into plasmin by tPA, effectively halting fibrinolysis.[1][5][6]

-

Anti-plasmin Activity: At significantly higher concentrations (above 5 mM), EACA can also act as a weak, non-competitive inhibitor of already formed plasmin.[4] However, its principal therapeutic effect is derived from inhibiting plasminogen activation.[4]

Caption: Inhibition of the fibrinolytic pathway by this compound (EACA).

Quantitative Data

Binding Affinity and Inhibitory Concentrations

The interaction of EACA with plasminogen has been quantified, revealing multiple binding sites with different affinities.

| Parameter | Value | Analyte | Method | Reference |

| Binding Constant (Kd) | 0.009 mM | Human Plasminogen (Strong Site) | Ultrafiltration | [11] |

| ~5 mM | Human Plasminogen (Weak Sites, ~5) | Ultrafiltration | [11] | |

| Inhibitory Constant (Ki) | 5.7 µM | Glu-Plasminogen binding to Streptokinase | Binding Assay | [12] |

| IC₅₀ | ~10 µM | Streptokinase-induced Plasminogen Activation | Amidolytic Assay | [12] |

| Concentration for Anti-Plasmin Activity | >5 mM | Plasmin | Enzyme Assay | [4] |

Pharmacokinetic Properties (Human)

The clinical efficacy of EACA is governed by its pharmacokinetic profile, characterized by rapid absorption and elimination.

| Parameter | Value (Mean ± SD) | Route | Reference |

| Elimination Half-Life (t½) | ~2 hours | Oral / IV | [3][13] |

| Volume of Distribution (Vd) | 23.1 ± 6.6 L | Oral | [6] |

| 30.0 ± 8.2 L | IV | [6][14] | |

| Peak Plasma Conc. (Cmax) | 164 ± 28 µg/mL | Oral (5g dose) | [14] |

| Metabolism | Minimal (~11% converted to adipic acid) | Oral / IV | [6][14] |

| Primary Route of Elimination | Renal (65% as unchanged drug) | Oral / IV | [14] |

Therapeutic Applications and Implications

EACA is a critical tool for managing hemorrhage where hyperfibrinolysis is a contributing factor.

-

FDA-Approved Indications:

-

Common Off-Label Uses:

-

Cardiac Surgery: To reduce perioperative bleeding and the need for blood transfusions.[3][6]

-

Dental Procedures: For controlling oral bleeding in patients with congenital or acquired coagulation disorders like hemophilia.[3][5]

-

Oncology: To manage bleeding in cancers associated with hyperfibrinolysis, such as prostate and lung cancer.[7]

-

Other: Used in the management of bleeding associated with liver surgery, severe thrombocytopenia, and placental abruption.[3][7]

-

Key Experimental Protocols

Protocol: Fluorometric Plasmin Activity Assay

This assay quantifies plasmin activity by measuring the cleavage of a synthetic fluorogenic substrate. It is a fundamental tool for assessing the inhibitory potential of compounds like EACA.

Principle: Active plasmin cleaves a synthetic substrate, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC). The rate of increase in fluorescence (Ex/Em = 360/450 nm) is directly proportional to the plasmin activity in the sample.[15]

Materials:

-

Plasmin Enzyme Standard (1 mg/mL)

-

Plasmin Assay Buffer

-

Plasmin Dilution Buffer

-

Fluorogenic Plasmin Substrate

-

Test compound (e.g., this compound)

-

96-well white flat-bottom microplates

-

Fluorescence microplate reader with kinetic and temperature control capabilities.[15]

Procedure:

-

Reagent Preparation: Prepare all buffers and reagents as per manufacturer instructions. Bring to room temperature before use.[15]

-

Standard Curve Preparation:

-

Sample and Inhibitor Preparation:

-

Prepare serial dilutions of EACA or other test inhibitors.

-

In separate wells, add a fixed amount of plasmin enzyme.

-

Add the desired concentration of the inhibitor to the sample wells.

-

Include a "no inhibitor" control.

-

Adjust the final volume in each sample well to 50 µL with Plasmin Assay Buffer.[15]

-

-

Reaction Initiation:

-

Prepare a Plasmin Substrate Mix according to the kit protocol.

-

Add 50 µL of the Substrate Mix to all standard and sample wells to initiate the reaction. Mix well.[15]

-

-

Measurement:

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure fluorescence kinetically for 10-20 minutes at Ex/Em = 360/450 nm.[15]

-

-

Data Analysis:

-

Determine the rate of reaction (ΔRFU/min) from the linear portion of the kinetic plot for each well.

-

Subtract the rate of the blank from all standards and samples.

-

Plot the standard curve (Rate vs. ng Plasmin) to determine the activity in sample wells.

-

Calculate the percent inhibition for each EACA concentration and determine the IC₅₀ value.

-

Caption: Experimental workflow for a fluorometric plasmin activity assay.

Protocol Outline: Ultrafiltration Binding Assay

This method is used to determine the binding affinity (Kd) of a ligand like EACA to its target protein, plasminogen.

Principle: A solution containing plasminogen and a radiolabeled ligand ([¹⁴C]-EACA) is physically separated by a semi-permeable membrane. The protein and bound ligand are retained, while the free ligand passes through. By measuring the concentration of free and bound ligand, the dissociation constant (Kd) can be calculated.[11]

Procedure Outline:

-

Incubation: Incubate a fixed concentration of human plasminogen with a range of concentrations of [¹⁴C]-EACA in a suitable buffer at a constant temperature.

-

Separation: Transfer the incubation mixture to an ultrafiltration device (e.g., a centrifugal filter unit) with a molecular weight cut-off that retains plasminogen but allows free EACA to pass.

-

Centrifugation: Centrifuge the device to separate the filtrate (containing free [¹⁴C]-EACA) from the retentate (containing plasminogen and bound [¹⁴C]-EACA).

-

Quantification: Measure the radioactivity in aliquots of the initial mixture, the filtrate, and/or the retentate using liquid scintillation counting.

-

Data Analysis: Calculate the concentrations of free and bound ligand. Plot the concentration of bound ligand versus the concentration of free ligand. Fit the data to a suitable binding isotherm (e.g., using Scatchard analysis) to determine the Kd and the number of binding sites.[11]

Visualization of Molecular Mimicry

The structural basis of EACA's function lies in its ability to mimic the side chain of lysine, enabling it to fit into the lysine-binding sites of plasminogen's kringle domains.

Caption: Molecular mimicry of lysine by this compound (EACA).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Page loading... [guidechem.com]

- 3. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 6. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Aminocaproic Acid: MedlinePlus Drug Information [medlineplus.gov]

- 8. Plasminogen Assays [practical-haemostasis.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Aminocaproic Acid (aminocaproic acid) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Pharmacokinetics of 6-Aminocaproic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine. It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for the breakdown of fibrin clots.[1][2] This action stabilizes clots and is clinically utilized to control bleeding in various situations, including surgical procedures and in patients with certain bleeding disorders.[2] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for its safe and effective use. This guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing quantitative data, experimental methodologies, and relevant physiological pathways.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, wide distribution, minimal metabolism, and primary excretion via the kidneys. The key quantitative parameters are summarized in the tables below.

Table 1: Absorption and Distribution of this compound

| Parameter | Value | Species | Route of Administration | Citation |

| Bioavailability (F) | ~100% | Human | Oral | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | 1.2 ± 0.45 hours | Human | Oral | [3][5] |

| Peak Plasma Concentration (Cmax) after 5g oral dose | 164 ± 28 mcg/mL | Human | Oral | [3] |

| Volume of Distribution (Vd) | 23.1 ± 6.6 L | Human | Oral | [5] |

| Volume of Distribution (Vd) | 30.0 ± 8.2 L | Human | Intravenous | [3] |

| Plasma Protein Binding | Not significantly bound | Human | - | [6] |

Table 2: Metabolism and Excretion of this compound

| Parameter | Value | Species | Citation |

| Metabolism | Minimal | Human | [5] |

| Primary Metabolite | Adipic acid | Human | [3] |

| Percentage of Dose Excreted Unchanged in Urine | ~65% | Human | [3][7] |

| Percentage of Dose Excreted as Adipic Acid in Urine | ~11% | Human | [3][7] |

| Elimination Half-life (t½) | ~2 hours | Human | [7] |

| Renal Clearance | 116 mL/min | Human | [3][7] |

| Total Body Clearance | 169 mL/min | Human | [3] |

Signaling and Action Pathways

The primary mechanism of action of this compound is the inhibition of fibrinolysis. It also has a proposed, though less understood, effect on lipoprotein(a) levels.

Fibrinolysis Signaling Pathway

This compound exerts its antifibrinolytic effect by competitively inhibiting the binding of plasminogen and plasmin to fibrin. This prevents the degradation of the fibrin clot, thereby promoting hemostasis.

Proposed Signaling Pathway for Lipoprotein(a) Reduction

Elevated levels of lipoprotein(a) [Lp(a)] are a risk factor for cardiovascular disease. This compound has been suggested to lower Lp(a) levels, potentially by interfering with its assembly. Lp(a) consists of an LDL-like particle containing apolipoprotein B-100 (ApoB) and a unique glycoprotein, apolipoprotein(a) [apo(a)]. The structural homology between apo(a) and plasminogen, particularly the presence of lysine-binding sites, is thought to be the target of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacokinetic properties of a drug. Below are outlines of key experimental protocols for studying this compound.

Pharmacokinetic Study Workflow

A typical clinical pharmacokinetic study to determine the bioavailability and other parameters of an orally administered drug like this compound follows a structured workflow.

Oral Bioavailability Study

Based on FDA guidance for bioequivalence studies of this compound tablets, a typical protocol would be as follows.[8]

-

Study Design: A single-dose, two-treatment, two-period crossover study in healthy adult male and non-pregnant, non-lactating female subjects under fasting conditions.[8]

-

Subjects: A sufficient number of healthy volunteers to provide statistical power, typically 24-36 subjects. Inclusion criteria would include age (e.g., 18-55 years), a body mass index within a normal range, and no clinically significant abnormalities on physical examination and laboratory tests. Exclusion criteria would include a history of bleeding disorders, thromboembolic events, renal impairment, or hypersensitivity to the drug.

-

Drug Administration: In each period, subjects receive a single oral dose of the test formulation or the reference standard (e.g., 1 gm this compound tablet) after an overnight fast of at least 10 hours.[8] A standardized meal is typically provided a few hours after dosing. A washout period of at least 7 half-lives (approximately 14 hours, but typically extended to 7 days in practice) separates the two treatment periods.

-

Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Handling and Analysis: Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis. Plasma concentrations of this compound are determined using a validated analytical method, such as HPLC-UV.[9]

-

Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for each subject and formulation. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the acceptance range of 80-125% to establish bioequivalence.[8]

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.[6]

-

Materials: Human plasma, phosphate-buffered saline (PBS, pH 7.4), this compound stock solution, and a multi-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., molecular weight cutoff of 12-14 kDa).[6]

-

Procedure:

-

A stock solution of this compound is prepared and spiked into human plasma to achieve a clinically relevant concentration (e.g., 130 µg/mL).[7]

-

The dialysis unit consists of two chambers separated by a semi-permeable membrane. One chamber is filled with the drug-spiked plasma, and the other with an equal volume of PBS.[6]

-

The apparatus is sealed and incubated at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).

-

At the end of the incubation, aliquots are taken from both the plasma and the buffer chambers.

-

To ensure matrix consistency for analysis, the buffer aliquot is mixed with an equal volume of blank plasma, and the plasma aliquot is mixed with an equal volume of PBS.

-

Proteins in the samples are precipitated using a solvent like acetonitrile.

-

The concentrations of this compound in the supernatants from both chambers are determined by a validated analytical method (e.g., LC-MS/MS).

-

-

Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium. The percentage of protein binding is then calculated as 100% - % unbound.

Determination of Renal Clearance

Renal clearance is a measure of the volume of plasma from which a substance is completely removed by the kidneys per unit of time.

-

Study Design: A clinical study involving healthy volunteers or patients with normal renal function.

-

Procedure:

-

A known dose of this compound is administered, typically intravenously, to avoid confounding factors of absorption.

-

Serial blood samples are collected over a specified period to determine the plasma concentration-time profile of the drug.

-

Urine is collected over defined intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) and the volume of each collection is recorded.

-

The concentration of this compound in both plasma and urine samples is measured using a validated analytical method.

-

-

Calculation:

-

The rate of urinary excretion for each collection interval is calculated by multiplying the urine concentration by the urine flow rate.

-

The renal clearance (CLr) for each interval is then calculated using the formula: CLr = (Rate of Excretion) / (Plasma Concentration at the midpoint of the interval).

-

The total renal clearance can also be calculated as the total amount of unchanged drug excreted in the urine divided by the total plasma AUC (Area Under the Curve). Since the renal clearance of this compound (116 mL/min) approximates the glomerular filtration rate (GFR), it suggests that the drug is primarily cleared by glomerular filtration with minimal tubular secretion or reabsorption.[3]

-

Analytical Methodologies

Accurate and precise quantification of this compound in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed method.[1][9][10]

HPLC-UV Method for Quantification in Plasma

-

Sample Preparation: A simple protein precipitation step is often sufficient. An aliquot of plasma is mixed with a precipitating agent such as acetonitrile or perchloric acid. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[11]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.[9][10]

-

Flow Rate: A typical flow rate is around 1 mL/min.[1]

-

Detection: UV detection at a low wavelength, such as 200 nm, is used as this compound lacks a strong chromophore.[1][9]

-

-

Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion

This compound exhibits a favorable pharmacokinetic profile with rapid and complete oral absorption, wide distribution, limited metabolism, and efficient renal excretion of the unchanged drug. Its primary mechanism of action is the well-established inhibition of plasminogen activation, leading to the stabilization of fibrin clots. The potential for this compound to modulate lipoprotein(a) levels presents an interesting area for further investigation. The experimental protocols and analytical methods outlined in this guide provide a framework for the continued study and clinical application of this important antifibrinolytic agent. A thorough understanding of these pharmacokinetic and pharmacodynamic principles is paramount for optimizing therapeutic outcomes and ensuring patient safety.

References

- 1. HPLC Method for Analysis of this compound in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]

- 2. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 3. americanregent.com [americanregent.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. HPLC Determination of this compound With Low UV Detection | SIELC Technologies [sielc.com]

- 10. HPLC Determination of this compound on Newcrom A Column | SIELC Technologies [sielc.com]

- 11. mdpi.com [mdpi.com]

6-Aminocaproic Acid: A Technical Guide to its Influence on Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminocaproic acid (EACA) is a synthetic derivative of the amino acid lysine, primarily recognized for its role as an antifibrinolytic agent.[1] Its principal mechanism of action involves the inhibition of plasminogen activation, a critical step in the fibrinolytic cascade responsible for the dissolution of blood clots.[2][3] This technical guide provides an in-depth analysis of the biological pathways modulated by this compound, with a focus on the fibrinolytic system. It presents quantitative data on its inhibitory effects, details key experimental protocols for assessing its activity, and visually represents the involved signaling pathways and experimental workflows. Furthermore, this document explores the effects of this compound on other biological molecules and its application in laboratory techniques, offering a comprehensive resource for researchers and professionals in drug development.

The Fibrinolytic Pathway: The Primary Target of this compound

The primary and most well-characterized biological pathway affected by this compound is the fibrinolytic system.[4] This system is responsible for the enzymatic breakdown of fibrin in blood clots, a process essential for maintaining blood vessel patency after tissue repair.[5]

Mechanism of Action

This compound functions as a competitive inhibitor of plasminogen activation.[2] It is a lysine analog that binds to the lysine-binding sites on plasminogen and plasmin.[6][7] This binding prevents plasminogen from attaching to fibrin, a necessary step for its activation into plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[3][8] By inhibiting the formation of plasmin, this compound effectively halts the degradation of the fibrin clot, leading to its stabilization.[4] At higher concentrations, it can also non-competitively inhibit plasmin activity.[2]

Signaling Pathway Diagram

Caption: The Fibrinolytic Pathway and the inhibitory action of this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the fibrinolytic pathway have been quantified in various studies.

| Parameter | Value | Organism/System | Reference |

| IC50 (Streptokinase-induced Plasminogen Activation) | 10 µM | In vitro | [5] |

| Ki (Inhibition of Glu-Plasminogen binding to Streptokinase) | 5.7 µM | In vitro | [5] |

| Effective Concentration for Fibrinolysis Inhibition | 61.5 µg/mL | Asian Elephant Plasma | [9] |

| Concentration for Inhibition of Fibrinolysis | 0.13 mg/mL (0.99 mMol/L) | Human Plasma | [10] |

| Inhibition of Amidolytic Activity of Plasmin (H-D-Ala-Phe-Lys-EACA-NH2 derivative) | IC50 = 0.02 mM | In vitro | [7][11] |

Clinical Efficacy in Cardiac Surgery

| Outcome | This compound Group | Placebo/Control Group | P-value | Study |

| Postoperative Thoracic Drainage Volume | 649 ± 261 mL | 940 ± 626 mL | p=0.003 | [12] |

| Postoperative Bleeding | 660 ± 127 mL | 931 ± 113 mL | p < 0.05 | [13] |

| D-dimer Levels (3h after CPB) | 0.51 ± 0.15 mg/L | 1.13 ± 0.14 mg/L | p < 0.005 | [13] |

| Reduction in Total Blood Loss | 240 mL less than placebo | - | p < 0.001 | [14] |

| Reduction in Rate of Transfusion | 37% reduction vs placebo | - | p = 0.010 | [14] |

Experimental Protocols

Chromogenic Plasminogen Activation Assay

This assay is used to determine the inhibitory effect of this compound on the activation of plasminogen.

Principle: Plasminogen is activated to plasmin by a plasminogen activator (e.g., t-PA, u-PA, or streptokinase). The resulting plasmin cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the plasmin activity. This compound will inhibit the activation of plasminogen, leading to a decrease in the rate of color formation.[3][15]

Materials:

-

Microplate reader

-

96-well microplates

-

Human plasminogen

-

Plasminogen activator (t-PA, u-PA, or streptokinase)

-

Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)[1][16]

-

Tris buffer (pH 7.4)

-

This compound solutions of varying concentrations

-

Stop solution (e.g., 50% acetic acid)[15]

Procedure:

-

Prepare solutions of this compound at various concentrations in Tris buffer.

-

In a 96-well plate, add the Tris buffer, plasminogen, and the this compound solutions (or vehicle control).

-

Initiate the reaction by adding the plasminogen activator.

-

Immediately add the chromogenic substrate.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time point after adding a stop solution (endpoint assay).[15]

-

Plot the rate of reaction (or final absorbance) against the concentration of this compound to determine the IC50 value.

Caption: Workflow for a chromogenic plasminogen activation assay.

Euglobulin Lysis Time (ELT) Assay

This is a global assay that measures overall fibrinolysis.[17][18]

Principle: The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, is precipitated by acidification.[17] This fraction is then re-dissolved and clotted with thrombin. The time taken for the clot to lyse is the euglobulin lysis time. A prolonged lysis time indicates decreased fibrinolytic activity. It is important to note that a significant portion of this compound may be lost in the supernatant during the precipitation step, potentially underestimating its effect in this specific assay.[19]

Materials:

-

Citrated platelet-poor plasma

-

Acetic acid (e.g., 1%)

-

Borate buffer

-

Thrombin solution

-

Water bath at 37°C

-

Test tubes

Procedure:

-

Collect citrated blood and prepare platelet-poor plasma by centrifugation.

-

Dilute the plasma with chilled distilled water.

-

Acidify the diluted plasma with cold acetic acid to precipitate the euglobulin fraction.

-

Incubate on ice for at least 15 minutes.[18]

-

Centrifuge at 4°C to pellet the euglobulin precipitate.

-

Discard the supernatant and dissolve the precipitate in borate buffer.

-

Add thrombin to the resuspended euglobulin fraction to form a clot.

-

Incubate the tube in a 37°C water bath and record the time required for complete clot lysis.[18]

Other Affected Biological Pathways and Molecular Interactions

While the primary effect of this compound is on the fibrinolytic pathway, research has indicated its interaction with other biological molecules and its utility in specific laboratory techniques.

Lipoprotein(a)

Lipoprotein(a) [Lp(a)] is a lipoprotein particle implicated in cardiovascular disease.[20] It contains apolipoprotein(a) [apo(a)], which has a high degree of homology with plasminogen, including multiple kringle 4 repeats that possess lysine-binding sites.[8][21] this compound, as a lysine analog, can bind to these sites on apo(a).[8] Studies have shown that high concentrations of this compound can act as a chemical chaperone for apo(a), increasing its secretion from hepatocytes by preventing its pre-secretory degradation in the endoplasmic reticulum.[21] This interaction suggests a potential role for this compound in modulating Lp(a) metabolism, although this is not its therapeutic application.

Caption: Logical relationship of this compound's effect on Apolipoprotein(a) metabolism.

Application in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

This compound is a component of the buffers used in Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), a technique for separating protein complexes in their native state.[2][6] In this context, it is not used for its antifibrinolytic properties but to improve the solubilization of membrane protein complexes and to maintain the stability of protein-protein interactions during electrophoresis.[22][23] It is typically used in the cathode buffer and sample loading buffer.[22]

Conclusion

This compound is a well-established antifibrinolytic agent with a clear mechanism of action centered on the inhibition of plasminogen activation. Its primary impact is on the fibrinolytic pathway, leading to the stabilization of blood clots, an effect that has been quantified and clinically utilized for the management of bleeding disorders. The experimental protocols detailed herein provide a framework for the continued investigation of its efficacy and mechanism. Furthermore, the interactions of this compound with other molecules like lipoprotein(a) and its application in biochemical techniques such as BN-PAGE highlight its broader biological and chemical significance beyond hemostasis. This guide serves as a comprehensive technical resource for researchers and drug development professionals, fostering a deeper understanding of the multifaceted biological effects of this compound.

References

- 1. innov-research.com [innov-research.com]

- 2. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Analysis of Multiprotein Complexes from Cellular Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasminogen Assays [practical-haemostasis.com]

- 4. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 5. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. mdpi.com [mdpi.com]

- 12. A double-blind, placebo-controlled trial of epsilon-aminocaproic acid for reducing blood loss in coronary artery bypass grafting surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of epsilon-aminocaproic acid on fibrinolysis and thrombin generation during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Biological Activity Analysis of Native and Recombinant Streptokinase Using Clot Lysis and Chromogenic Substrate Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. endotell.ch [endotell.ch]

- 17. Euglobulin lysis time - Wikipedia [en.wikipedia.org]

- 18. Fibrinolysis: Euglobulin Clot Lysis Time (ECLT) – ECAT | Clotpedia [clotpedia.nl]

- 19. The euglobulin lysis time test: An ineffectual monitor of the therapeutic inhibition of fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipoprotein(a) and its Significance in Cardiovascular Disease: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 6-Aminohexanoic acid as a chemical chaperone for apolipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. blog.benchsci.com [blog.benchsci.com]

- 23. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) | bioch.eu [bioch.eu]

A Technical Guide to 6-Aminocaproic Acid as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine that functions as a potent protease inhibitor, primarily targeting the fibrinolytic system.[1][2] Its principal mechanism involves the competitive inhibition of plasminogen activation and, to a lesser extent, the direct inhibition of plasmin.[3][4] By binding to the lysine-binding sites on plasminogen and plasmin, this compound effectively prevents the breakdown of fibrin clots, making it a cornerstone of antifibrinolytic therapy.[1][5] This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibition data, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a structural analog of the amino acid lysine.[2] This structural similarity is the basis for its inhibitory function. The key enzymes in the fibrinolytic cascade, plasminogen and its active form plasmin, possess specific "kringle" domains that contain lysine-binding sites (LBS).[3] These sites are crucial for binding to fibrin, which localizes the fibrinolytic activity to the clot.[1]

This compound competitively binds to these lysine-binding sites on both plasminogen and plasmin.[1][3] This binding has a dual inhibitory effect:

-

Inhibition of Plasminogen Activation: By occupying the lysine-binding sites on plasminogen, this compound prevents plasminogen from binding to fibrin. This sequestration inhibits its activation to plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1][3][6]

-

Inhibition of Plasmin Activity: At higher concentrations, this compound can also directly inhibit the activity of plasmin, preventing it from degrading the fibrin matrix.[3][7]

The primary effect is the inhibition of plasminogen activation, which effectively halts the fibrinolytic cascade before it can significantly degrade a stable fibrin clot.[1][3]

Figure 1: Competitive inhibition of plasminogen binding by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The reported IC50 values can vary based on the experimental conditions, such as the assay type and substrate used.

| Target Enzyme/Process | Inhibitor | IC50 Value (mol/L) | Notes |

| tPA-mediated Fibrinolysis | This compound | 1.6 x 10⁻⁴ | Measured via thromboelastography in reference plasma.[8][9] |

| Amidolytic Activity of Plasmin | H-d-Ala-Phe-Lys-EACA-NH₂ (a derivative) | 2.0 x 10⁻⁵ | Demonstrates that derivatives can have significantly higher potency.[10][11] |

Note: While this compound is a widely used inhibitor, specific Kᵢ (inhibition constant) values are not as commonly reported in general literature as IC50 values from functional assays.

The Fibrinolytic Pathway and its Inhibition

The fibrinolytic system is responsible for the dissolution of fibrin clots, a critical process for maintaining blood vessel patency after tissue repair. The central enzyme in this pathway is plasmin, which is generated from its inactive zymogen, plasminogen.

Key steps in the pathway include:

-

Plasminogen Activators: Tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA) are serine proteases that convert plasminogen to plasmin.[1][12] tPA is primarily involved in dissolving clots within the vasculature, while uPA is more associated with extracellular matrix remodeling.[12]

-

Plasmin Generation: On the surface of a fibrin clot, both plasminogen and tPA bind, leading to efficient plasmin generation.[13]

-

Fibrin Degradation: Plasmin cleaves the fibrin mesh into soluble fibrin degradation products, leading to the dissolution of the clot.

This compound acts as an exogenous inhibitor by preventing the binding of plasminogen to fibrin, thereby blocking the amplification of plasmin generation on the clot surface.[3][14]

Figure 2: Inhibition of the Fibrinolytic Pathway by this compound.

Experimental Protocols

The inhibitory effect of this compound on the fibrinolytic system can be quantified using various in vitro assays. A common and straightforward method is the chromogenic plasminogen activation assay.

Protocol: Chromogenic Assay for tPA-Mediated Plasminogen Activation

Objective: To determine the inhibitory effect of this compound on the rate of plasmin generation by tPA.

Principle: This assay measures the activity of plasmin through the cleavage of a synthetic chromogenic substrate. tPA activates plasminogen to plasmin. The newly formed plasmin then cleaves the chromogenic substrate, releasing a colored compound (typically p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the rate of plasmin generation. The presence of an inhibitor like this compound will reduce this rate.[15][16]

Materials:

-

Human Glu-plasminogen

-

Human two-chain tissue plasminogen activator (tPA)

-

Chromogenic plasmin substrate (e.g., S-2251)

-

This compound (stock solution and serial dilutions)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, with Tween 80)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation: Prepare working solutions of plasminogen, tPA, and the chromogenic substrate in the assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

Assay Buffer

-

This compound solution (or buffer for control wells)

-

Plasminogen solution

-

-

Initiation: Add the tPA solution to all wells to initiate the activation of plasminogen.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for initial plasmin generation.

-

Substrate Addition: Add the chromogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) plate reader. Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

-

Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Figure 3: Experimental workflow for a chromogenic plasminogen activation assay.

Conclusion

This compound remains a vital tool in both clinical practice and research as a well-characterized protease inhibitor. Its specific, competitive inhibition of plasminogen activation through its interaction with lysine-binding sites provides a targeted mechanism for controlling fibrinolysis. Understanding its quantitative inhibitory properties and the experimental methods used to assess its activity is crucial for its application in drug development and for researchers investigating the complexities of the fibrinolytic system.

References

- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 2. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Articles [globalrx.com]

- 7. Aminocaproic Acid Or this compound EP USP CAS 60-32-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator [mdpi.com]

- 13. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The blockage of the high-affinity lysine binding sites of plasminogen by EACA significantly inhibits prourokinase-induced plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. tandfonline.com [tandfonline.com]

Initial Studies on the Therapeutic Potential of 6-Aminocaproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic derivative and analogue of the amino acid lysine.[1][2] First described as a therapeutic agent in 1959, its primary and most well-established mechanism of action is the inhibition of fibrinolysis, the process of blood clot breakdown.[2][3] This property makes it a valuable tool in the management of various bleeding disorders.[1] Marketed under the brand name Amicar, this compound is approved by the U.S. Food and Drug Administration (FDA) for treating acute bleeding due to elevated fibrinolytic activity.[1][4]

This technical guide provides an in-depth overview of the foundational studies that have explored the therapeutic potential of this compound. It covers its core mechanism of action, pharmacokinetic profile, key preclinical and clinical findings, and the experimental protocols employed in this research.

Core Mechanism of Action: Antifibrinolysis

The therapeutic effect of this compound is principally exerted through its potent inhibition of the fibrinolytic system.[5] As a lysine analogue, it competitively and reversibly binds to the lysine-binding sites on plasminogen.[6][7] This action prevents plasminogen from binding to fibrin, thereby blocking its conversion to plasmin, the active enzyme responsible for degrading fibrin clots.[8][9] To a lesser extent, it also possesses antiplasmin activity.[5][10] By stabilizing existing blood clots against premature dissolution, this compound is effective in controlling hemorrhage in conditions characterized by excessive fibrinolysis.[4][8]

Pharmacokinetic and Toxicological Profile

This compound is rapidly absorbed following oral administration and is primarily eliminated unchanged via renal excretion.[11][12] Its pharmacokinetic properties are summarized below.

Quantitative Pharmacokinetic Data

| Parameter | Value | Source |

| Bioavailability (Oral) | Complete (F=1) | [5][11][12] |

| Time to Peak Plasma Conc. | 1.2 ± 0.45 hours | [5][12] |

| Biological Half-Life | Approximately 2 hours | [10][11] |

| Apparent Volume of Dist. | 23.1 ± 6.6 L (Oral); 30.0 ± 8.2 L (IV) | [5][12] |

| Metabolism | 11% appears as the metabolite adipic acid | [11][12] |

| Primary Route of Excretion | Renal (65% as unchanged drug) | [11][12] |

| Plasma Clearance | 169 mL/min | [10][11] |

Toxicology Summary

Animal studies have provided insights into the toxicological profile of this compound. High intravenous doses were lethal in mice, rats, and dogs.[5] Prolonged administration has been associated with myopathy, including skeletal muscle weakness and necrosis of muscle fibers, highlighting the need to monitor creatine phosphokinase (CPK) levels during long-term therapy.[5][12]

Preclinical Research

Initial preclinical studies were crucial in establishing the neuroprotective potential of this compound beyond its hemostatic effects. A key area of investigation has been its role in mitigating surgically induced brain injury (SBI).

Study: Neuroprotection in a Rat Model of Surgically Induced Brain Injury